molecular formula C20H24ClFN4O2 B2672403 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1181516-02-8

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2672403
CAS RN: 1181516-02-8
M. Wt: 406.89
InChI Key: MUMNLAKHGOICFJ-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide, also known as CERC-501, is a novel drug compound that has been developed for the treatment of various psychiatric and neurological disorders. This compound belongs to the class of small-molecule drugs known as kappa opioid receptor antagonists, which are known to modulate the activity of the kappa opioid receptor in the brain. In

Mechanism of Action

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide acts as a selective antagonist of the kappa opioid receptor, which is known to play a role in the regulation of mood, reward, and stress. By blocking the activity of the kappa opioid receptor, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide is believed to modulate the activity of the brain's reward system, thereby reducing the symptoms of depression, anxiety, and addiction.
Biochemical and Physiological Effects:
2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide has been shown to modulate several key neurotransmitter systems in the brain, including dopamine, serotonin, and noradrenaline. By modulating these neurotransmitter systems, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide is believed to exert its therapeutic effects on mood, anxiety, and addiction. In addition, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide has also been shown to reduce inflammation in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. In addition, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed. However, one of the limitations of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide is its limited bioavailability, which may limit its effectiveness in clinical settings.

Future Directions

Future research on 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide should focus on its potential therapeutic applications in various psychiatric and neurological disorders, including depression, anxiety, addiction, and pain. In addition, future studies should explore the optimal dosing and administration of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide, as well as its potential interactions with other drugs. Finally, future research should also explore the potential biomarkers of response to 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide, which may help to identify patients who are most likely to benefit from this compound.

Synthesis Methods

The synthesis method for 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide involves the reaction of 5-chloro-2-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1-cyanocyclohexylamine and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including depression, anxiety, addiction, and pain. Several preclinical studies have demonstrated the efficacy of 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide in reducing depressive-like behaviors and anxiety-like behaviors in animal models. In addition, 2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN4O2/c21-15-4-5-17(22)16(12-15)19(28)26-10-8-25(9-11-26)13-18(27)24-20(14-23)6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMNLAKHGOICFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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